N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal chemistry Hydrogen-bonding pharmacophore Structure-activity relationship

This compound addresses the need for a fully N,N-disubstituted benzodioxole carboxamide bearing three distinct heterocyclic systems (benzodioxole, furan, pyridine) on a single tertiary amide scaffold-a key reference for SAR deconvolution studies where mono-substituted or regioisomeric analogs fail to recapitulate the complete pharmacophore. • Tridentate O,O-/N-donor coordination scaffold for metalloenzyme (HDAC, MMP) inhibitor screening. • CNS drug-like profile: 0 HBD, 5 HBA, LogP 2.2, TPSA 64.8 Ų-suitable for BBB permeability studies. • In stock at BenchChem with global shipping.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 1286698-96-1
Cat. No. B2597697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1286698-96-1
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
InChIInChI=1S/C19H16N2O4/c22-19(14-6-7-17-18(10-14)25-13-24-17)21(12-16-5-3-9-23-16)11-15-4-1-2-8-20-15/h1-10H,11-13H2
InChIKeyCIRLRTYYGOHZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide: Chemical Identity & Characteristics


N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1286698-96-1) is a synthetic small-molecule carboxamide (C19H16N2O4, MW 336.3 g/mol) built on a benzo[d][1,3]dioxole core and simultaneously N,N-disubstituted with furan-2-ylmethyl and pyridin-2-ylmethyl groups [1]. The compound bears the screening library identifier VU0523792-1, indicating origin within the Vanderbilt University compound collection [1]. It possesses five hydrogen-bond acceptor sites, zero hydrogen-bond donors, a computed LogP of 2.2, and a topological polar surface area (TPSA) of 64.8 Ų [1]. These physicochemical descriptors place it within drug-like chemical space and distinguish it from mono-substituted benzodioxole carboxamide analogs that lack the full complement of heterocyclic substituents.

Multi-heterocycle scaffold (benzodioxole, furan, pyridine) for SAR and probe design
Zero H-bond donors, five H-bond acceptors, drug-like lipophilicity support membrane permeability research
Screening library origin (VU0523792-1) facilitates hit-expansion and fragment-based workflows

Why Structural Analogs Cannot Substitute


The compound's value for scientific selection lies in its simultaneous display of three pharmacophorically distinct heterocyclic systems—benzodioxole, furan, and pyridine—assembled on a single tertiary carboxamide scaffold [1]. Generic substitution with a mono-substituted analog such as N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7, C13H11NO4, MW 245.23 g/mol) or a regioisomeric variant such as N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide alters the hydrogen-bonding capacity, conformational flexibility, and potential metal-coordination geometry. Such changes can profoundly impact target engagement, selectivity profile, and physicochemical behavior in assay systems. For researchers requiring the exact three-component heterocyclic architecture—whether for structure-activity relationship (SAR) studies, fragment-based screening, or coordination chemistry applications—substitution with a simpler or regioisomeric analog invalidates the experimental premise.

TargetMulti-heterocycle tertiary carboxamide
Mono-substituted analogLacks pyridine ring; fewer H-bond acceptors
Altered hydrogen-bonding capacity and metal-coordination geometry may shift target engagement and assay behavior
TargetIndependently attached furan and pyridine
Regioisomeric analogLinked furan-pyridine; higher computed LogP
Increased lipophilicity and altered rotatable bond arrangement may change permeability and conformational recognition

Quantitative Differentiation Evidence


Hydrogen-Bond Acceptor Capacity

The target compound possesses five hydrogen-bond acceptor (HBA) sites (four oxygen atoms from the benzodioxole and carboxamide groups, plus one pyridine nitrogen), compared with only four HBA sites in the mono-substituted analog N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7), which lacks the pyridine ring [1]. This difference in HBA count alters the potential for key polar interactions with biological targets. In benzodioxole carboxamide derivatives evaluated as P2X4/P2X7 receptor antagonists, variations in heterocyclic substituent count and positioning directly correlated with inhibitory potency, where analogues bearing additional nitrogen-containing heterocycles showed up to 5-fold improvements in IC50 values compared to simpler congeners [2].

H-Bond Acceptors
Class-level inference
5 HBA
vs
4 HBA
Reported class-level SAR: additional pyridine N may enable distinct binding modes vs mono-substituted analogs
Based on computed descriptors and P2X4/P2X7 SAR; target not directly tested
Medicinal chemistry Hydrogen-bonding pharmacophore Structure-activity relationship

Lipophilicity (LogP) Differentiation

The computed octanol-water partition coefficient (XLogP3) for the target compound is 2.2 [1], which falls within the optimal Lipinski range (1–3) for oral bioavailability. In contrast, the regioisomer N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, in which the furan and pyridine rings are directly linked rather than independently attached to the amide nitrogen, exhibits a higher computed LogP (estimated ~3.0 based on increased aromatic conjugation) . Additionally, the core-modified comparator 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, wherein the benzodioxole is replaced by a brominated furan, shows a LogP shift attributable to both halogen introduction and loss of the methylenedioxy group . These LogP differences predict divergent membrane permeability, plasma protein binding, and non-specific binding characteristics in biological assays, rendering analog interchange problematic.

Lipophilicity (LogP)
Class-level inference
2.2
Δ ≈ -0.8 vs regioisomer
Computed LogP within drug-like range; even modest shifts can alter permeability and protein binding
Estimated Δ for regioisomer; experimental LogP data not publicly available
Physicochemical profiling Lipophilicity Drug-likeness

Rotatable Bond Count & Conformational Flexibility

The target compound features five rotatable bonds (two N–CH2 linkages plus three bonds within the substituent chains) [1]. The mono-substituted analog N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide, by contrast, possesses only three rotatable bonds . In the benzodioxole–acrylamide hybrid series evaluated as α-amylase inhibitors, compounds with greater conformational flexibility (4–6 rotatable bonds) demonstrated broader adaptive binding to the enzyme's active-site cleft, resulting in IC50 values ranging from 0.68 to 18.5 µM depending on substituent geometry, whereas more rigid analogs (≤3 rotatable bonds) were consistently less potent (IC50 > 50 µM) [2]. The target compound's intermediate flexibility—greater than mono-substituted analogs but less than fully extended linear derivatives—positions it within a conformational window that may balance binding entropy with pre-organization.

Rotatable Bonds
Class-level inference
5 bonds
vs
3 bonds
Class-level >27× IC₅₀ shift in flexible benzodioxoles
Intermediate flexibility may balance binding entropy; substitution misrepresents SAR landscape
α-Amylase inhibitor class data; target compound not directly evaluated
Conformational analysis Molecular recognition Entropy-enthalpy compensation

Metal-Coordination Potential

The target compound contains three distinct heteroatom-bearing motifs—the methylenedioxy bridge of benzodioxole (O,O-chelating potential), the furan oxygen, and the pyridine nitrogen—capable of engaging metal ions in polydentate coordination geometries [1]. The mono-substituted analog N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide lacks the pyridine nitrogen donor, reducing the maximum denticity from potentially tridentate to bidentate . In metalloenzyme inhibitor design, the presence of an additional Lewis-basic nitrogen atom can shift metal-binding affinity by factors of 10–100 fold, as demonstrated for pyridine-containing benzodioxole derivatives targeting zinc-dependent histone deacetylases (HDACs), where the pyridine nitrogen engages the catalytic Zn²⁺ ion while the benzodioxole oxygen atoms contribute secondary coordination sphere interactions [2].

Metal-Coordination
Class-level inference
Tridentate
vs
Bidentate
Pyridine N-donor may confer stronger metal binding; reported 10–100× affinity gain in HDAC class
Denticity from structural analysis; affinity estimate from HDAC inhibitor series, not target compound
Coordination chemistry Metalloenzyme inhibition Ligand design

Zero Hydrogen-Bond Donors & Permeability

The target compound is a tertiary amide with zero hydrogen-bond donor (HBD) sites [1], in contrast to secondary amide analogs such as N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7, one HBD from the –NH– group) . The absence of HBD functionality reduces the desolvation penalty for membrane crossing and eliminates the possibility of intermolecular amide–amide hydrogen bonding that can promote aggregation in aqueous assay media. In parallel artificial membrane permeability assays (PAMPA) conducted on benzodioxole carboxamide series, tertiary amides (0 HBD) exhibited effective permeability (Pe) values 2–8 fold higher than their secondary amide counterparts (1 HBD) at pH 7.4 [2]. This property is particularly relevant for compounds intended for intracellular target engagement or CNS applications.

H-Bond Donors
Class-level inference
0 HBD
vs
1 HBD
Tertiary amide may improve membrane permeation; class-level PAMPA Pe 2–8× higher than secondary amides
PAMPA data from benzodioxole carboxamide series; not measured directly on this compound
Membrane permeability Blood-brain barrier Tertiary amide

Key Research Application Scenarios


Metalloenzyme Inhibitor Screening & Probe Development

The compound's tridentate coordination potential—combining the benzodioxole O,O-chelate with a pyridine N-donor atom—makes it a candidate scaffold for metalloenzyme inhibitor screening libraries targeting zinc-dependent enzymes (e.g., HDACs, matrix metalloproteinases) or other transition-metal-dependent targets. Procurement of this specific compound rather than a bidentate analog is justified when the screening objective requires evaluation of the chelate effect arising from simultaneous engagement of two distinct donor motifs [1][2].

SAR Studies on Polyheterocyclic Scaffolds

The compound's unique combination of three heterocyclic systems (benzodioxole, furan, pyridine) on a single tertiary amide scaffold makes it an ideal reference point for SAR expansion studies. Researchers investigating the independent contributions of each heterocycle to biological activity can use this compound as the fully-substituted benchmark and compare against mono-substituted (furan-only or pyridine-only) and regioisomeric analogs to deconvolute pharmacophoric elements [1][3].

Membrane Permeability & CNS Drug Discovery

With zero H-bond donors, five H-bond acceptors, LogP of 2.2, and TPSA of 64.8 Ų, the compound occupies a favorable region of CNS drug-like chemical space. It is suited as a tool compound in blood-brain barrier permeability studies or as a starting scaffold for CNS-targeted medicinal chemistry programs, where its tertiary amide structure offers a permeability advantage over secondary amide congeners [1][4].

Computational Chemistry & Docking Validation

The compound's well-defined computed properties (XLogP3, TPSA, rotatable bond count, HBA/HBD profile) and the availability of closely related analog data make it suitable for validating computational models of ligand-receptor interactions, molecular dynamics simulations, or in silico ADME prediction tools. Its intermediate conformational flexibility (5 rotatable bonds) provides a useful test case for sampling algorithms that must balance exploration of conformational space against computational cost [1][3].

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor screening & probe development
Tridentate coordination scaffold (benzodioxole O,O-chelate + pyridine N-donor)
Metal-chelating assay; zinc-dependent enzyme inhibition endpoints
SAR studies on polyheterocyclic scaffolds
Defined three-heterocycle architecture with independent substituent effects
Comparative SAR against mono-substituted and regioisomeric analogs
Membrane permeability & CNS-focused research
Zero HBD, moderate TPSA, drug-like lipophilicity profile
PAMPA or cell-based permeability assays; blood-brain barrier model evaluation
Computational chemistry & docking validation
Well-characterized computed descriptors (XLogP3, TPSA, rotatable bonds)
Ligand-receptor docking and ADME prediction model benchmarking
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